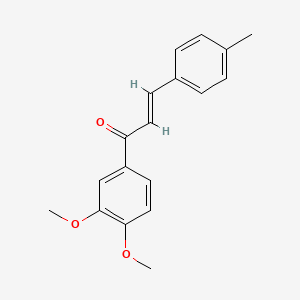

(2E)-1-(3,4-二甲氧基苯基)-3-(4-甲基苯基)丙-2-烯-1-酮

描述

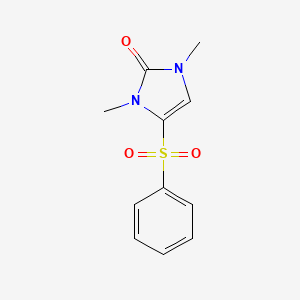

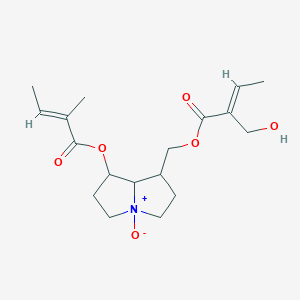

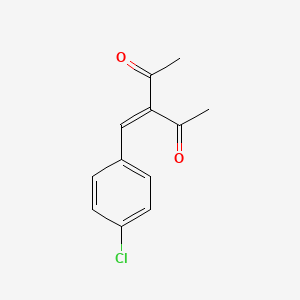

The compound "(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one" is a type of organic molecule known as a chalcone, which is characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and their role as intermediates in the synthesis of various pharmacologically important compounds.

Synthesis Analysis

The synthesis of chalcones typically involves a Claisen-Schmidt condensation, which is an aldol condensation between an aldehyde and a ketone in the presence of a base. In the case of similar compounds, the synthesis has been performed using appropriate acetophenone and benzaldehyde derivatives in ethanol . The reaction proceeds through the formation of a carbon-carbon double bond between the carbonyl carbon of the acetophenone and the alpha carbon of the aldehyde, resulting in the chalcone structure.

Molecular Structure Analysis

The molecular structure of chalcones can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the geometry of the molecule, including bond lengths and angles . The central double bond in these compounds is typically found to be in a trans configuration, which is consistent with the (E) notation in the compound's name .

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in cycloaddition reactions, serve as Michael acceptors, and undergo further condensation reactions to form more complex structures. The reactivity of the carbonyl group and the double bond allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones can be studied using spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy . These techniques provide information on the functional groups present and the electronic environment within the molecule. Theoretical calculations, such as density functional theory (DFT), can be used to predict vibrational frequencies, molecular orbitals (HOMO and LUMO), and other properties like hyperpolarizability and molecular electrostatic potential (MEP) . The MEP maps can indicate the electron-rich and electron-deficient regions of the molecule, which are important for understanding its reactivity and interactions with biological targets.

科学研究应用

合成和表征

- (2E)-1-(3,4-二甲氧基苯基)-3-(4-甲基苯基)丙-2-烯-1-酮已用于合成和表征各种化合物。例如,它参与了导致形成一系列三嗪衍生物的异构化过程(Tayade & Waghmare,2016)。

抗氧化活性

- 该化合物已被合成和表征其潜在的抗氧化活性。该衍生物被检测其清除自由基的能力,表明其与研究生物特性(如抗氧化能力)的相关性(Sulpizio 等,2016)。

非线性光学性质

- 它在非线性光学研究中显示出了巨大的前景。研究重点是非线性折射率和该化合物衍生物的吸收系数,证明了它们作为光学器件和光学限制应用候选者的潜力(Henari & Asiri,2011)。

晶体学研究

- 该化合物的晶体学研究揭示了其分子结构的见解,包括二面角和氢键相互作用,这些对于理解其化学行为和潜在应用至关重要(Jasinski 等,2011)。

光物理研究

- 该化合物一直是光物理研究的主题,研究重点是偶极矩、荧光量子产率和溶剂变色位移方法等性质。此类研究对于其在光化学和材料科学等领域的潜在应用至关重要(Asiri 等,2017)。

作用机制

Target of Action

The primary targets of CHEMBRDG-BB 5378681 are beta-adrenoceptors . These receptors primarily bind norepinephrine that is released from sympathetic adrenergic nerves. Additionally, they bind to norepinephrine and epinephrine that circulate in the blood .

Mode of Action

CHEMBRDG-BB 5378681 acts as a beta-blocker . It binds to beta-adrenoceptors and blocks the binding of norepinephrine and epinephrine to these receptors, inhibiting normal sympathetic effects that act through these receptors . Some beta-blockers, like CHEMBRDG-BB 5378681, partially activate the receptor while preventing norepinephrine from binding to the receptor .

Biochemical Pathways

The compound affects the Gs-protein activation pathway . Beta-adrenoceptors are coupled to a Gs-proteins, which activate adenylyl cyclase to form cAMP from ATP . Increased cAMP activates a cAMP-dependent protein kinase (PK-A) that phosphorylates L-type calcium channels, which causes increased calcium entry into the cell .

Pharmacokinetics

The pharmacokinetics of CHEMBRDG-BB 5378681, like other drugs, involves the ADME process: Absorption, Distribution, Metabolism, and Excretion . The compound’s bioavailability, distribution, metabolism, and excretion rates would determine its concentration in the body over time .

Result of Action

The action of CHEMBRDG-BB 5378681 results in reduced heart rate, contractility, and arterial pressure . By reducing these factors, the compound reduces the work of the heart and the oxygen demand of the heart .

Action Environment

Environmental factors such as the patient’s renal function, genetic makeup, sex, age, and individual physiology can influence the action, efficacy, and stability of CHEMBRDG-BB 5378681 . For example, the half-life of some drugs, especially those that require both metabolism and excretion, may be remarkably long in older people .

属性

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFUXAKECSBERE-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)

![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)